molecular formula C12H8O5 B089294 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione CAS No. 14090-47-2

2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione

Cat. No. B089294
CAS RN: 14090-47-2
M. Wt: 232.19 g/mol
InChI Key: UQMNZXPWZLRICY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione, also known as juglone, is a natural compound found in the leaves, bark, and nut husks of the black walnut tree. This compound has been extensively studied for its potent biological activities, including antibacterial, antifungal, antitumor, and antioxidant properties.

Scientific Research Applications

Juglone has been extensively studied for its biological activities in various scientific research fields. In the field of medicine, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has been shown to have potent antitumor activity against various types of cancer cells, including breast, lung, prostate, and liver cancer cells. Juglone has also been found to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has been shown to have antioxidant properties, which could help protect against oxidative stress-related diseases such as Alzheimer's and Parkinson's.

Mechanism Of Action

The mechanism of action of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione is not fully understood, but it is believed to work by inducing oxidative stress and DNA damage in cancer cells, leading to cell death. Juglone has also been shown to inhibit the activity of topoisomerase enzymes, which are involved in DNA replication and repair. In addition, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has been found to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.

Biochemical And Physiological Effects

Juglone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of various oncogenes and growth factors. Juglone has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer.

Advantages And Limitations For Lab Experiments

Juglone has several advantages for lab experiments, including its potent biological activities, low toxicity, and easy availability. However, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione has some limitations, including its instability in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione can be toxic to normal cells at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione. One area of research is the development of new 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione derivatives with improved potency and selectivity against cancer cells. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione, which could lead to the development of new cancer therapies. Finally, the potential use of 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione as a natural pesticide or herbicide could also be explored.

Synthesis Methods

Juglone can be synthesized from the naphthoquinone derivative plumbagin, which is extracted from the roots of Plumbago zeylanica. The plumbagin is first oxidized with potassium permanganate to form 5-hydroxy-2-methyl-1,4-naphthoquinone, which is then acetylated with acetic anhydride to produce 2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione.

properties

CAS RN

14090-47-2

Product Name

2-Acetyl-5,8-dihydroxynaphthalene-1,4-dione

Molecular Formula

C12H8O5

Molecular Weight

232.19 g/mol

IUPAC Name

6-acetyl-5,8-dihydroxynaphthalene-1,4-dione

InChI

InChI=1S/C12H8O5/c1-5(13)6-4-9(16)10-7(14)2-3-8(15)11(10)12(6)17/h2-4,16-17H,1H3

InChI Key

UQMNZXPWZLRICY-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O

SMILES

CC(=O)C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O

Canonical SMILES

CC(=O)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O

Origin of Product

United States

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